molecular formula C28H48N2O B12795960 Cyclovirobuxeine A CAS No. 7727-91-5

Cyclovirobuxeine A

Cat. No.: B12795960
CAS No.: 7727-91-5
M. Wt: 428.7 g/mol
InChI Key: UVWOWJBPZRXVCO-FUWUEERMSA-N
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Description

Cyclovirobuxeine A (C₂₈H₄₈N₂O, molecular weight: 428.71 g/mol) is a steroidal alkaloid isolated from the leaves of Buxus papillosa, a plant traditionally used in Chinese medicine. It is characterized by a tetracyclic steroidal backbone fused with a piperidine ring, conferring unique pharmacological properties .

Properties

CAS No.

7727-91-5

Molecular Formula

C28H48N2O

Molecular Weight

428.7 g/mol

IUPAC Name

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-en-14-ol

InChI

InChI=1S/C28H48N2O/c1-18(29(6)7)23-19(31)16-26(5)21-11-10-20-24(2,3)22(30(8)9)12-13-27(20)17-28(21,27)15-14-25(23,26)4/h10-11,18-23,31H,12-17H2,1-9H3/t18-,19+,20-,21-,22-,23-,25+,26-,27+,28-/m0/s1

InChI Key

UVWOWJBPZRXVCO-FUWUEERMSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)O)N(C)C

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclovirobuxeine A involves multiple steps, starting from the extraction of the alkaloid from Buxus species. The process typically includes:

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods and synthetic biology may offer new avenues for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: Cyclovirobuxeine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

    Chemistry: Used as a model compound for studying steroidal alkaloid chemistry and developing new synthetic methods.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Cyclovirobuxeine A involves its interaction with specific molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Pharmacological Activities :

  • Acetylcholinesterase (AChE) Inhibition : Exhibits moderate AChE inhibitory activity with an IC₅₀ of 105.7 ± 5.6 μmol/L, significantly weaker than the control physostigmine (IC₅₀ = 0.041 ± 0.001 μmol/L) .
  • Butyrylcholinesterase (BChE) Inhibition : Demonstrates stronger BChE inhibition (IC₅₀ = 2.05 ± 0.05 μmol/L) compared to physostigmine (IC₅₀ = 0.875 ± 0.008 μmol/L), suggesting selectivity for BChE over AChE .

Comparison with Similar Compounds

Cyclovirobuxeine A is compared here with two compounds: physostigmine (a functional analog) and cyclobenzaprine-related compounds (structural analogs).

Functional Comparison: this compound vs. Physostigmine

Parameter This compound Physostigmine
Molecular Formula C₂₈H₄₈N₂O C₁₅H₂₁N₃O₂
Source Natural (Buxus papillosa) Synthetic/Natural (Calabar bean)
AChE Inhibition (IC₅₀) 105.7 ± 5.6 μmol/L 0.041 ± 0.001 μmol/L
BChE Inhibition (IC₅₀) 2.05 ± 0.05 μmol/L 0.875 ± 0.008 μmol/L
Primary Use Research compound Clinical AChE inhibitor

Key Findings :

  • This compound is 1,500-fold less potent than physostigmine against AChE but shows 2.3-fold greater potency against BChE .
  • Structural differences underlie functional divergence: Physostigmine’s carbamate group enables covalent AChE binding, while this compound’s steroidal framework may favor allosteric modulation .

Structural Comparison: this compound vs. Cyclobenzaprine-Related Compounds

Cyclobenzaprine-related compounds (e.g., dibenzocycloheptenol, cyclobenzaprine N-oxide) share polycyclic frameworks but lack steroidal alkaloid features (Table 1) .

Compound Molecular Formula Key Structural Features Pharmacological Role
This compound C₂₈H₄₈N₂O Steroidal backbone + piperidine ring Cholinesterase inhibition
Cyclobenzaprine N-oxide C₂₀H₂₁NO₂ Tricyclic amine + N-oxide moiety Muscle relaxant metabolite
Dibenzocycloheptenol C₁₅H₁₂O Dibenzocycloheptene + hydroxyl group Intermediate in drug synthesis

Key Findings :

  • This compound’s steroidal core distinguishes it from tricyclic cyclobenzaprine analogs, which are smaller and lack nitrogenous rings .
  • Functional divergence is evident: this compound targets cholinesterases, while cyclobenzaprine derivatives modulate serotonin and histamine pathways .

Research Implications and Limitations

  • Functional Selectivity : this compound’s BChE preference warrants exploration in conditions like Alzheimer’s disease, where BChE compensates for AChE activity .
  • Structural Optimization : Modifying its steroidal scaffold could enhance AChE affinity while retaining BChE selectivity.

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